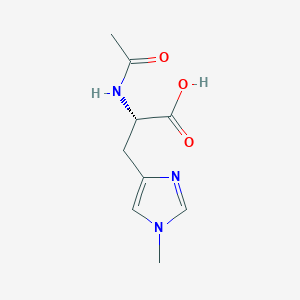
N-Acetyl-1-methyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-1-methyl-L-histidine is a derivative of L-histidine, an essential amino acid. This compound is characterized by the acetylation of the amino group and methylation of the imidazole ring. It is a monocarboxylic acid anion that plays a significant role as a metabolite in human blood serum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-1-methyl-L-histidine involves the acetylation of L-histidine followed by methylation. The reaction typically employs acetyl chloride or acetic anhydride as acetylating agents under basic conditions. The methylation of the imidazole ring can be achieved using methyl iodide in the presence of a base like sodium hydride .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving purification steps like crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-1-methyl-L-histidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the acetyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, basic conditions.
Major Products:
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of N-acetyl-L-histidine.
Substitution: Formation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
N-Acetyl-1-methyl-L-histidine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role as a metabolite in human blood serum and its involvement in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in nutritional supplements
Mécanisme D'action
The mechanism of action of N-Acetyl-1-methyl-L-histidine involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
N-Acetyl-1-methyl-L-histidine can be compared with other similar compounds like:
N-Acetyl-L-histidine: Similar structure but lacks the methyl group on the imidazole ring.
1-Methyl-L-histidine: Similar structure but lacks the acetyl group.
N-Acetyl-3-methyl-L-histidine: Similar structure but with a methyl group at a different position on the imidazole ring
Uniqueness: this compound is unique due to its specific acetylation and methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
84285-33-6 |
|---|---|
Formule moléculaire |
C9H13N3O3 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-(1-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O3/c1-6(13)11-8(9(14)15)3-7-4-12(2)5-10-7/h4-5,8H,3H2,1-2H3,(H,11,13)(H,14,15)/t8-/m0/s1 |
Clé InChI |
GVRCKHXHWSYDEF-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CN(C=N1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


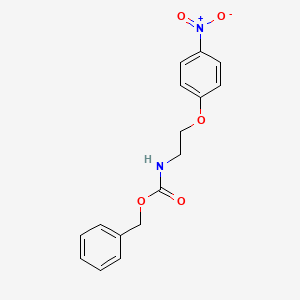
![(2E)-N-[4-(piperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide dihydrochloride](/img/structure/B13496922.png)
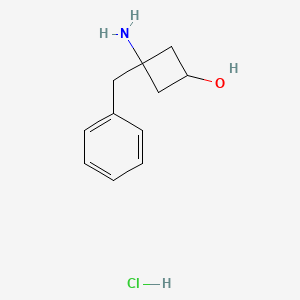
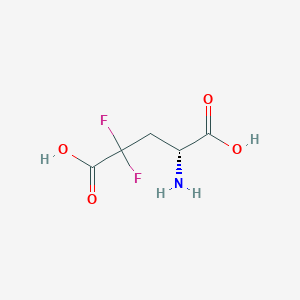
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13496934.png)
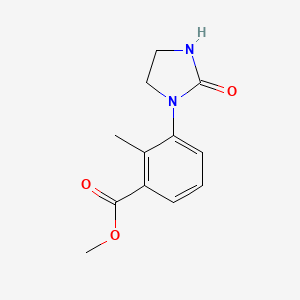
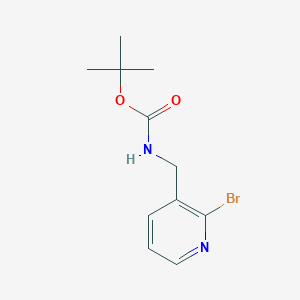

![tert-butyl N-(3-aminopropoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13496951.png)

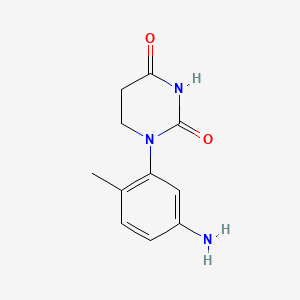
![(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B13496960.png)


